molecular formula C15H24ClNO B12704181 (+-)-2-Amino-1-phenyl-3-nonanone hydrochloride CAS No. 153788-04-6

(+-)-2-Amino-1-phenyl-3-nonanone hydrochloride

Cat. No.: B12704181
CAS No.: 153788-04-6
M. Wt: 269.81 g/mol
InChI Key: XEJQRIRVWJTGNK-UHFFFAOYSA-N
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Description

(±)-2-Amino-1-phenyl-3-nonanone hydrochloride is a chemical compound with a unique structure that includes an amino group, a phenyl group, and a nonanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride typically involves the reaction of 2-amino-1-phenyl-3-nonanone with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(±)-2-Amino-1-phenyl-3-nonanone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and purity.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(±)-2-Amino-1-phenyl-3-nonanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurological and metabolic pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other cellular components, leading to changes in cellular function and signaling. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (±)-2-Amino-1-phenyl-3-nonanone hydrochloride include other amino-ketones and phenyl-substituted nonanones. These compounds share structural similarities but may differ in their specific functional groups and chemical properties.

Uniqueness

The uniqueness of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride lies in its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

153788-04-6

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

2-amino-1-phenylnonan-3-one;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-2-3-4-8-11-15(17)14(16)12-13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H

InChI Key

XEJQRIRVWJTGNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(CC1=CC=CC=C1)N.Cl

Origin of Product

United States

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